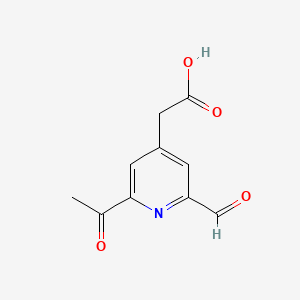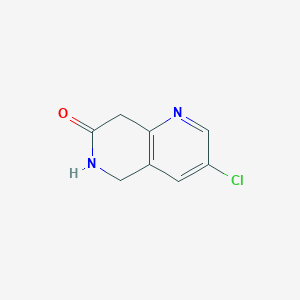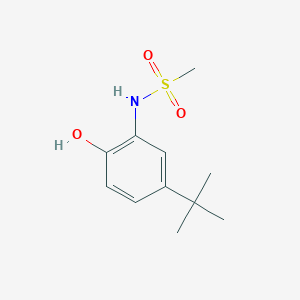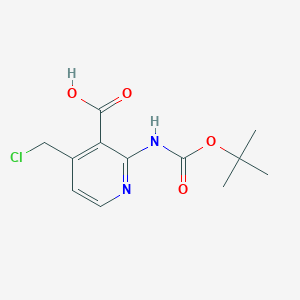
(R)-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, the compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
作用机制
The mechanism by which ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester exerts its effects involves the hydrolysis of the ester bond. This reaction is catalyzed by esterases or lipases, resulting in the formation of the corresponding carboxylic acid and ethanol. The molecular targets and pathways involved in this process include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
相似化合物的比较
Ethyl acetate: A simple ester with a similar ester functional group.
Methyl salicylate: Another ester known for its pleasant odor and use in fragrances.
Isopentyl acetate: An ester responsible for the banana-like odor in fruits.
Uniqueness: ®-4a-Methyl-2,5-dioxo-2,3,4,4a,5,6,7,8-octahydro-naphthalene-1-carboxylic acid ethyl ester is unique due to its complex bicyclic structure, which distinguishes it from simpler esters like ethyl acetate
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
ethyl (4aR)-4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(17)12-9-5-4-6-11(16)14(9,2)8-7-10(12)15/h3-8H2,1-2H3/t14-/m1/s1 |
InChI 键 |
JJBCOYHHOYPMGC-CQSZACIVSA-N |
手性 SMILES |
CCOC(=O)C1=C2CCCC(=O)[C@@]2(CCC1=O)C |
规范 SMILES |
CCOC(=O)C1=C2CCCC(=O)C2(CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















